N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14-6-2-3-7-16(14)19-17(22)13-20-12-15(8-9-18(20)23)26(24,25)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBCNWZODITGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.47 g/mol. Its structure features a pyrrolidine sulfonamide moiety, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation.
Research Findings:
- In vitro studies demonstrated that derivatives of the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Case Study: A study on a related compound showed that it inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may help in mitigating neurodegenerative processes.
Research Findings:
- Animal Models: In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is vital in various chronic diseases.
Case Study: A study reported that this compound significantly lowered levels of pro-inflammatory cytokines in vitro .
Scientific Research Applications
Antiparasitic Activity
Recent studies have indicated that compounds structurally related to N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibit potential as selective inhibitors against protozoan parasites such as Cryptosporidium parvum. These inhibitors target the enzyme N-myristoyltransferase (NMT), which is crucial for the survival of the parasite. For example, modified derivatives showed IC50 values in the low micromolar range, demonstrating effective inhibition and potential therapeutic applications against cryptosporidiosis .
Inhibition of Autotaxin
Autotaxin is implicated in various inflammatory diseases and cancer. The compound has been explored for its ability to inhibit autotaxin activity, which could lead to new treatments for conditions characterized by excessive fibrosis or inflammation. Structure-based drug design approaches have identified novel inhibitors that show promise in preclinical models .
Neuroprotective Properties
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective effects. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further research is required to elucidate these mechanisms and validate their efficacy in neurodegenerative disease models.
Case Study 1: Cryptosporidium Inhibition
A recent study evaluated several derivatives of the compound against C. parvum. The most promising candidates exhibited selective inhibition of CpNMT with an EC50 value of 6.9 μM, indicating their potential as therapeutic agents against cryptosporidiosis .
Case Study 2: Autotaxin Inhibition
In a structure-based discovery project, researchers identified several analogs of the compound that demonstrated significant inhibition of autotaxin in vitro. These findings suggest a pathway for developing treatments for fibrotic diseases, with ongoing studies focusing on optimizing these compounds for better efficacy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
